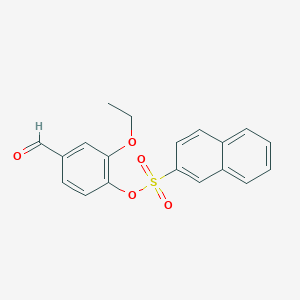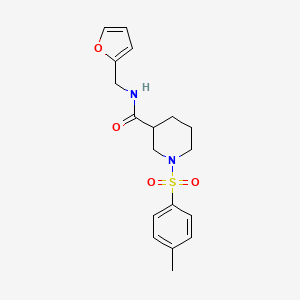
(2-Ethoxy-4-formylphenyl) naphthalene-2-sulfonate
Overview
Description
(2-Ethoxy-4-formylphenyl) naphthalene-2-sulfonate is an organic compound that belongs to the class of naphthalene sulfonates It is characterized by the presence of an ethoxy group, a formyl group, and a naphthalene-2-sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-4-formylphenyl) naphthalene-2-sulfonate typically involves the following steps:
Formation of the Ethoxy Group:
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the ethoxy-substituted naphthalene is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Sulfonation: The final step involves the sulfonation of the formylated product using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-4-formylphenyl) naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: (2-Ethoxy-4-carboxyphenyl) naphthalene-2-sulfonate.
Reduction: (2-Ethoxy-4-hydroxyphenyl) naphthalene-2-sulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Ethoxy-4-formylphenyl) naphthalene-2-sulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of (2-Ethoxy-4-formylphenyl) naphthalene-2-sulfonate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the sulfonate group can enhance the compound’s solubility and reactivity. The ethoxy group can influence the compound’s electronic properties, affecting its overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxy-4-formylphenyl) naphthalene-2-sulfonate: Similar structure but with a methoxy group instead of an ethoxy group.
(2-Ethoxy-4-methylphenyl) naphthalene-2-sulfonate: Similar structure but with a methyl group instead of a formyl group.
(2-Ethoxy-4-hydroxyphenyl) naphthalene-2-sulfonate: Similar structure but with a hydroxy group instead of a formyl group.
Uniqueness
(2-Ethoxy-4-formylphenyl) naphthalene-2-sulfonate is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both an ethoxy and a formyl group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) naphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5S/c1-2-23-19-11-14(13-20)7-10-18(19)24-25(21,22)17-9-8-15-5-3-4-6-16(15)12-17/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCLANPAKGGRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cycloheptyl-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide](/img/structure/B4016961.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4016962.png)
![1-[4-(8-methoxyquinolin-5-yl)phenyl]ethanol](/img/structure/B4016977.png)
![5-chloro-4-{1-[2-(1H-imidazol-4-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}-1,3-dimethyl-1H-pyrazole](/img/structure/B4016984.png)
![N-[3-(2-furyl)-4-phenylbutyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4016989.png)

![N-{(1E)-1-[4-methyl-5-oxo-3-(phenylcarbonyl)-1,3-oxazolidin-2-ylidene]ethyl}benzamide](/img/structure/B4016997.png)

![3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B4017013.png)
![methyl 4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B4017016.png)

![N-(2-methyl-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4017030.png)

![3-{[2-(2-Methoxyphenyl)ethyl]amino}-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4017053.png)
